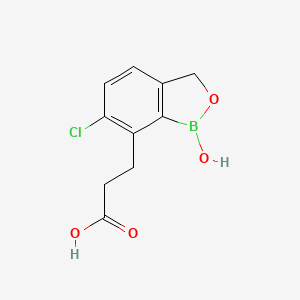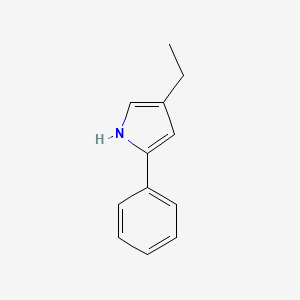
Diallyldicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyldicarbonate is an organic compound with the molecular formula C8H10O5. It is a colorless to light yellow liquid with a pungent odor. This compound contains two allyl groups and a functional carbonate group, making it reactive in various chemical processes .
Preparation Methods
Diallyldicarbonate can be synthesized through several methods:
From Phosgene: Phosgene reacts with allyl alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.
From Urea: Urea reacts with allyl alcohol in the presence of a catalyst such as lanthanum chloride (LaCl3).
From Other Carbonates: Catechol carbonate can be used as an intermediate for ester-exchange reactions to produce this compound.
Chemical Reactions Analysis
Diallyldicarbonate undergoes various types of chemical reactions:
Substitution Reactions: It reacts with amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Tsuji-Trost Allylation: This compound is used in Tsuji-Trost allylation, promoting the formation of carbanions, boronates, phosphides, amides, and alkoxides.
Oxidation and Reduction: The presence of double bonds in the allyl groups makes it susceptible to oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
Diallyldicarbonate has a wide range of applications in scientific research:
Biology: Its stability under various conditions makes it useful in biochemical research, particularly in the modification of biomolecules.
Mechanism of Action
The mechanism of action of diallyldicarbonate involves its reactivity with nucleophiles such as amines, alcohols, and thiols. The compound acts as an electrophile, facilitating nucleophilic acyl substitution reactions. The allyloxycarbonyl group introduced by this compound can protect amino groups, which can later be deprotected under specific conditions, allowing for selective modification of molecules .
Comparison with Similar Compounds
Diallyldicarbonate can be compared with other similar compounds such as:
Diallyl Carbonate: Similar in structure but contains only one carbonate group.
Allyl Chloroformate: Used as an intermediate in the synthesis of this compound and other allyl compounds.
Catechol Carbonate: Used as an intermediate for ester-exchange reactions.
This compound is unique due to its dual allyl groups and functional carbonate group, making it highly versatile in various chemical processes and applications.
Properties
Molecular Formula |
C8H14O6 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
carbonic acid;hexa-1,5-diene |
InChI |
InChI=1S/C6H10.2CH2O3/c1-3-5-6-4-2;2*2-1(3)4/h3-4H,1-2,5-6H2;2*(H2,2,3,4) |
InChI Key |
GHGKYTCVFRPVIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC=C.C(=O)(O)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


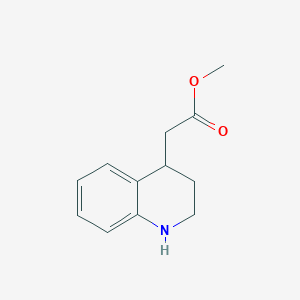
![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
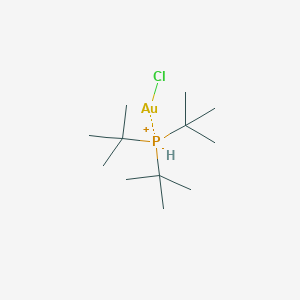
![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)
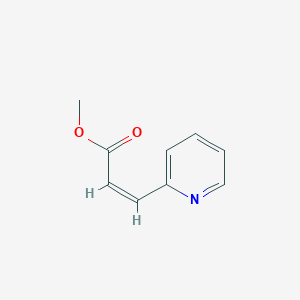
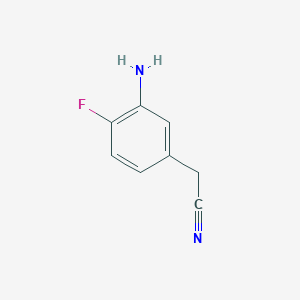
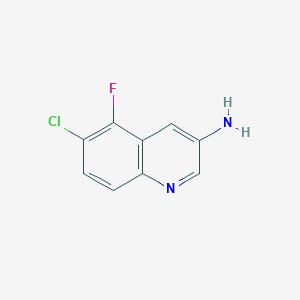

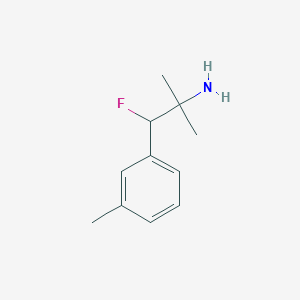

![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
![[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-](/img/structure/B13147166.png)
